3-(2H-1,3-benzodioxol-5-yl)-5-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring a benzodioxolyl group at position 3 and a 5-chloro-2-methoxybenzenesulfonylmethyl substituent at position 3. The benzodioxole moiety is known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the sulfonyl group may contribute to electrostatic interactions in biological targets . Its synthesis likely follows established protocols for 1,2,4-oxadiazoles, involving cyclization of amidoximes or nucleophilic substitutions, as seen in analogous compounds .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6S/c1-23-13-5-3-11(18)7-15(13)27(21,22)8-16-19-17(20-26-16)10-2-4-12-14(6-10)25-9-24-12/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYMNIEIREFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a derivative of oxadiazole, a five-membered heterocyclic compound known for its diverse biological activities. This article examines the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzodioxole moiety and a chloro-methoxybenzenesulfonyl group, which contribute to its biological activity. The presence of the oxadiazole ring is crucial as it enhances the interaction with biological targets.
Biological Activities
Research indicates that oxadiazole derivatives exhibit various biological activities including:
- Antibacterial Activity : Compounds containing oxadiazole rings have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain oxadiazole derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : The compound has demonstrated antiproliferative effects on various cancer cell lines. For example, derivatives of oxadiazole have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to significant cytotoxicity in cancer cells such as MCF-7 and HCT-116 .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as thymidylate synthase is critical for its anticancer activity.
- Interaction with Biomolecules : The oxadiazole ring facilitates hydrogen bonding with biomacromolecules, enhancing its pharmacological efficacy .
- Modulation of Cellular Pathways : By affecting various signaling pathways involved in cell proliferation and apoptosis, this compound can exert its therapeutic effects.
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives:
- Antimycobacterial Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. One notable compound exhibited significant activity at a concentration of 62.5 μg/mL .
- Anticancer Studies : In vitro studies demonstrated that certain oxadiazole compounds exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin and 5-Fluorouracil against various cancer cell lines .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations:
- Substituent Impact on Bioactivity: The benzodioxolyl group in the target compound may confer metabolic stability, as seen in related alpha-synuclein inhibitors . In contrast, benzotriazole-containing oxadiazoles (e.g., ) exhibit analgesic activity, suggesting substituent-dependent target specificity.
- Synthetic Efficiency: Yields for 1,3,4-oxadiazoles (e.g., 36% for 5k ) are generally lower than those for 1,2,4-oxadiazoles, which often employ more optimized protocols .
- Commercial Viability: Compounds like the pyrrolidinyl-substituted oxadiazole (95% purity, ) highlight industrial scalability, whereas the target compound’s synthesis may require further optimization for large-scale production.
Conformational and Crystallographic Comparisons
- In contrast, benzoxadiazole derivatives (e.g., ) exhibit near-planar conformations (4.4° dihedral), which may enhance crystallinity and stability.
- The sulfonyl group in the target compound could introduce steric hindrance or hydrogen-bonding interactions, distinguishing it from halogenated analogues (e.g., 3-(3-chlorophenyl)-5-...oxadiazole ).
Q & A
Basic: What are the standard synthetic routes for preparing 1,2,4-oxadiazole derivatives with sulfonylmethyl substituents?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example:
- Step 1: Formation of the oxadiazole core via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .
- Step 2: Introduction of the sulfonylmethyl group via nucleophilic substitution, using intermediates like 5-chloro-2-methoxybenzenesulfonyl chloride. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as over-sulfonation .
- Purification: Recrystallization from ethyl acetate or column chromatography is commonly employed for isolation .
Basic: How are biological activities (e.g., apoptosis induction) initially screened for such compounds?
Methodological Answer:
- In vitro assays: Caspase activation assays (e.g., fluorometric detection of caspase-3/7 activity) and cell viability tests (MTT/XTT) in cancer cell lines (e.g., T47D breast cancer cells) are standard .
- Flow cytometry: Used to assess cell cycle arrest (e.g., G1 phase arrest) and apoptosis markers (Annexin V/PI staining) .
- Controls: Include positive controls (e.g., staurosporine for apoptosis) and solvent-only treated cells to rule out nonspecific effects.
Advanced: How can conflicting biological activity data (e.g., cell line-specific efficacy) be resolved?
Methodological Answer:
- Mechanistic profiling: Compare transcriptomic or proteomic profiles of responsive vs. non-responsive cell lines to identify target expression differences (e.g., TIP47 protein levels in ) .
- Dose-response studies: Evaluate potency (IC50) across multiple cell lines to rule out concentration-dependent effects.
- Off-target screening: Use kinase profiling panels or thermal shift assays to identify unintended interactions .
Advanced: What strategies optimize the substituent effects in structure-activity relationship (SAR) studies?
Methodological Answer:
- Positional scanning: Replace the 3-(benzodioxolyl) group with pyridyl or substituted aryl groups to assess steric/electronic effects .
- Bioisosteric replacement: Substitute the sulfonylmethyl group with phosphonate or carbonyl analogs to modulate solubility and target binding .
- Fragment-based design: Use X-ray crystallography (e.g., dihedral angle analysis in ) to guide substitutions that maintain optimal conformation .
Basic: What analytical techniques confirm the molecular structure and purity?
Methodological Answer:
- NMR: 1H/13C NMR for verifying proton environments (e.g., benzodioxole methylene protons at δ ~5.9 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C17H14ClNO6S) .
- X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds in ) .
Advanced: How are computational methods applied to predict target interactions?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to model interactions with targets (e.g., TIP47 in ). Validate with mutagenesis studies .
- MD simulations: Assess binding stability over time (e.g., 100 ns trajectories) to identify critical residue contacts .
- QSAR models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Advanced: What challenges arise in scaling up synthesis for in vivo studies?
Methodological Answer:
- Solvent selection: Replace DMF with less toxic alternatives (e.g., acetonitrile) to meet safety standards .
- Catalyst optimization: Screen palladium or copper catalysts for cross-coupling steps to improve yields .
- Purification scalability: Transition from column chromatography to recrystallization or flash distillation for cost-effective bulk production .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH stability tests: Incubate in buffers (pH 1–9) and analyze degradation via HPLC at 24/48 hours .
- Plasma stability: Incubate with mouse/human plasma (37°C) and quantify parent compound remaining using LC-MS .
- Light/heat sensitivity: Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines .
Advanced: How are off-target effects minimized during lead optimization?
Methodological Answer:
- Selectivity screening: Use panels of >50 kinases or GPCRs to identify promiscuous binding .
- Prodrug approaches: Introduce hydrolyzable groups (e.g., esters) to reduce non-specific interactions .
- Metabolite profiling: Identify reactive metabolites (e.g., glutathione adducts) via trapping assays .
Advanced: What in vivo models validate antitumor efficacy?
Methodological Answer:
- Xenograft models: Subcutaneous implantation of MX-1 tumors in nude mice, with compound administration via oral/IP routes. Monitor tumor volume and body weight .
- Pharmacokinetics: Measure plasma half-life, Cmax, and bioavailability using LC-MS/MS .
- Biomarker analysis: Quantify apoptosis markers (e.g., cleaved caspase-3) in tumor tissue via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
